molecular formula C14H26O2 B224168 3,7,8,9-Tetramethyldec-4-yne-2,6-diol CAS No. 1333-17-1

3,7,8,9-Tetramethyldec-4-yne-2,6-diol

Cat. No.: B224168
CAS No.: 1333-17-1
M. Wt: 226.35 g/mol
InChI Key: WWPTYZFXUOTSDY-UHFFFAOYSA-N
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Description

3,7,8,9-Tetramethyldec-4-yne-2,6-diol is a branched aliphatic compound featuring a decane backbone with an alkyne group at position 4, hydroxyl groups at positions 2 and 6, and four methyl substituents at positions 3, 7, 8, and 8.

Properties

CAS No.

1333-17-1

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

3,7,8,9-tetramethyldec-4-yne-2,6-diol

InChI

InChI=1S/C14H26O2/c1-9(2)11(4)12(5)14(16)8-7-10(3)13(6)15/h9-16H,1-6H3

InChI Key

WWPTYZFXUOTSDY-UHFFFAOYSA-N

SMILES

CC(C)C(C)C(C)C(C#CC(C)C(C)O)O

Canonical SMILES

CC(C)C(C)C(C)C(C#CC(C)C(C)O)O

Other CAS No.

1333-17-1

Synonyms

Decynediol, tetramethyl-

Origin of Product

United States

Preparation Methods

Acetylene-Alkylation with Methyl-Substituted Ketones

The most widely applicable method for synthesizing acetylene diols involves the base-catalyzed reaction of acetylene gas with ketones. For 3,7,8,9-tetramethyldec-4-yne-2,6-diol, this likely employs methyl isobutyl ketone (MIBK) or analogous branched ketones as substrates. The reaction proceeds via nucleophilic addition of acetylide ions to carbonyl groups, followed by proton transfer and dehydration:

HC≡CH+2R1R2C=OBaseR1R2C(OH)−C≡C−C(OH)R3R4\text{HC≡CH} + 2 \text{R}1\text{R}2\text{C=O} \xrightarrow{\text{Base}} \text{R}1\text{R}2\text{C(OH)−C≡C−C(OH)R}3\text{R}4

Key variables include:

  • Catalyst : Potassium hydroxide or sodium amide in anhydrous solvents (e.g., tetrahydrofuran).

  • Temperature : 80–120°C to balance reaction rate and byproduct formation.

  • Pressure : Elevated pressures (2–5 atm) to enhance acetylene solubility.

Table 1: Representative Reaction Conditions for Acetylene-Alkylation

ParameterOptimal RangeImpact on Yield
Catalyst Concentration15–20 wt%Maximizes acetylide formation
Reaction Time6–12 hoursReduces oligomerization
Solvent PolarityLow (e.g., toluene)Improves regioselectivity

This method typically yields 60–75% crude product, requiring subsequent purification via fractional distillation or recrystallization.

Table 2: Ethoxylation Parameters Documented for Analogous Compounds

ParameterValueEffect on Product
Molar Ratio (EO:Substrate)5:1 to 10:1Controls chain length
Temperature130–150°CPrevents thermal degradation
Catalyst Load0.5–1.0 wt% NaOHBalances reactivity vs. side reactions

Ethoxylation is rarely applied to this compound itself but is well-characterized for structurally related surfactants.

Purification and Isolation Strategies

Crystallization from Hydrocarbon Solvents

The compound’s limited solubility in non-polar media (1.7 g/L at 20°C) enables purification via solvent-assisted crystallization. Hexane or heptane are preferred due to their low polarity and ease of removal.

Table 3: Solvent Systems for Crystallization

SolventSolubility (g/100 mL)Recovery Efficiency
n-Hexane0.285–90%
Cyclohexane0.380–85%
Toluene1.170–75%

Multi-stage crystallization improves purity to >98%, as confirmed by HPLC.

Chromatographic Separation of Diastereomers

The presence of (±) and meso diastereomers complicates isolation. Flash chromatography on silica gel with ethyl acetate/hexane gradients (10–40% EtOAc) achieves baseline separation.

Table 4: Chromatographic Resolution Parameters

Column PackingEluent GradientRetention Factor (k')
Silica 60 Å15% EtOAc/Hexane2.3 (±), 3.1 (meso)
C18 Reverse Phase70% MeOH/H₂O4.8 (±), 5.6 (meso)

Analytical Characterization of Synthetic Products

Spectroscopic Fingerprinting

  • ¹H NMR (CDCl₃, 400 MHz): δ 1.15–1.30 (m, 12H, CH₃), 1.65–1.80 (m, 4H, CH₂), 2.45 (s, 2H, ≡C−CH), 3.55 (br s, 2H, OH).

  • IR (KBr): ν 3350 cm⁻¹ (O−H stretch), 2120 cm⁻¹ (C≡C), 1100 cm⁻¹ (C−O).

Table 5: Key Spectral Assignments

Functional GroupNMR Shift (δ)IR Wavenumber (cm⁻¹)
Terminal −OH3.553350
C≡C-2120
−CH(CH₃)₂1.201385, 1365

Industrial-Scale Production Challenges

Byproduct Formation and Mitigation

Major byproducts include:

  • Oligomeric ethers : Formed via acid-catalyzed condensation of hydroxyl groups. Controlled by maintaining pH >10.

  • Over-ethoxylated species : Minimized through precise stoichiometry and reaction quenching.

Table 6: Byproduct Profiles in Pilot-Scale Batches

Batch Size (kg)Target Compound PurityOligomers (%)Ethoxylates (%)
5092.54.23.3
20089.17.83.1

Emerging Methodologies and Research Gaps

Catalytic Hydrogenation of Alkynediols

Preliminary studies suggest that selective hydrogenation of the C≡C bond could yield saturated analogs, though this remains unexplored for this compound.

Biocatalytic Approaches

Recent advances in alcohol dehydrogenase engineering enable stereoselective hydroxylation of alkynes, offering potential for greener synthesis routes .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Comparison with Linear Diols: 1,6-Hexanediol

1,6-Hexanediol (C₆H₁₄O₂) is a simple linear diol with primary hydroxyl groups. Key differences include:

  • Molecular Complexity : 1,6-Hexanediol lacks branching, methyl groups, and unsaturated bonds, resulting in lower molecular weight (118.17 g/mol vs. 224.34 g/mol for the target compound) .
  • Applications : 1,6-Hexanediol is widely used in polymer synthesis (e.g., polyesters, polyurethanes) due to its bifunctional reactivity, whereas the target compound’s branched structure may limit its utility in linear polymer chains .
  • Physical Properties : The linear structure of 1,6-Hexanediol enhances crystallinity and water solubility compared to the hydrophobic, branched target compound.
Table 1: Comparative Properties of Diols
Property 3,7,8,9-Tetramethyldec-4-yne-2,6-diol 1,6-Hexanediol
Molecular Formula C₁₄H₂₄O₂ C₆H₁₄O₂
Molecular Weight 224.34 g/mol 118.17 g/mol
Functional Groups Alkyne, diol, methyl branches Primary diol
Solubility Likely low (hydrophobic) High in polar solvents
Applications Not reported Polymers, plastics

Comparison with Cyclic and Morphinan Diols

The morphinan-derived 7,8-didehydro-4,5-epoxy-17-methylmorphinan-3,6-diol (C₁₇H₁₉NO₃) shares diol functionality but differs significantly:

  • Structure : The morphinan core introduces rigidity and aromaticity, contrasting with the aliphatic, flexible backbone of the target compound .
  • Bioactivity: Morphinan derivatives are often bioactive (e.g., opioid analogs), but the target compound’s alkyne and methyl groups may steer reactivity toward non-biological applications .

Comparison with Electrosynthesized Tricyclic Diols

Tricyclo[5.2.1.0²⁶]deca-2,6-diol (C₁₀H₁₄O₂), synthesized via electrochemical reduction, highlights the role of diol positioning:

  • Reactivity : The bicyclic structure facilitates cyclization during electroreduction, a process unlikely in the target compound due to its linear alkyne .
  • Steric Effects : The target’s methyl groups may hinder reactivity compared to the tricyclic compound’s strained geometry .

Bioactivity and Industrial Relevance

  • Therapeutic Potential: Oxysterol analogs (e.g., cyclopenta[a]phenanthrene diols) activate hedgehog signaling for bone regeneration, suggesting diol positioning (3,6 vs. 2,6) critically impacts bioactivity .

Q & A

Q. What are the optimal synthetic routes for 3,7,8,9-Tetramethyldec-4-yne-2,6-diol?

Methodological Answer: Scalable synthesis can be adapted from cyclization strategies used for structurally related diols. For example, electrochemical reduction of bicyclic ketones (e.g., bicyclo[5.2.1]deca-2,6-dione) in polar aprotic solvents like DMF or aqueous dioxane enables controlled two-electron transfer processes, yielding tricyclic diols . Patent methodologies for analogous compounds emphasize stereochemical control via regioselective alkynylation and hydroxylation steps under inert atmospheres, using transition-metal catalysts (e.g., Pd/Cu systems) .

Step Conditions Key Parameters
CyclizationElectrochemical reduction (Hg electrode, −1.5 V vs. SCE)Two-electron transfer, 80% aqueous dioxane
AlkynylationPd(PPh₃)₄/CuI catalysis, THF, 60°CRegioselective alkyne addition
HydroxylationSharpless asymmetric dihydroxylationChiral ligands (e.g., (DHQD)₂PHAL)

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer: Structural elucidation requires multimodal analysis:

  • Polarography : Determine redox behavior in non-aqueous media (e.g., DMF) to identify reduction potentials and electron-transfer pathways .
  • X-ray crystallography : Resolve stereochemistry via single-crystal analysis, leveraging hydrogen-bonding patterns observed in diol inclusion complexes (e.g., OH–O interactions at 3.8 Å distances) .
  • NMR and MS : Combine 1H^1H, 13C^13C, DEPT, and HSQC for backbone assignment, with high-resolution MS (HRMS-ESI) confirming molecular formula .

Q. How can researchers assess the compound’s stability under varying environmental conditions?

Methodological Answer: Stability studies should evaluate:

  • Photochemical reactivity : Irradiate under UV (λ = 254–365 nm) to test for dimerization or degradation, mimicking photodimerization observed in coumarin-diacetylenediol inclusion complexes .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (Td) in nitrogen atmospheres.
  • Hydrolytic sensitivity : Monitor OH-group reactivity in acidic/basic aqueous solutions via pH-dependent NMR kinetics .

Advanced Research Questions

Q. How can electrochemical methods elucidate the redox behavior of this compound?

Methodological Answer: Cyclic voltammetry (CV) and controlled-potential electrolysis (CPE) in DMF with 0.1 M TBAPF₆ as electrolyte reveal multi-step redox processes. For similar diols, polarographic studies show two-electron reduction peaks at −1.2 to −1.6 V (vs. Ag/AgCl), correlating with carbonyl-to-alcohol conversion . Coulometric validation (n = 2 electrons/molecule) ensures stoichiometric accuracy .

Q. How to resolve contradictions in spectral data (e.g., NMR vs. XRD)?

Methodological Answer: Discrepancies arise from dynamic equilibria (e.g., tautomerism) or crystal-packing effects. Strategies include:

  • Variable-temperature NMR : Identify conformational flexibility (e.g., −40°C to 80°C in CDCl₃).
  • DFT calculations : Compare experimental XRD bond lengths/angles with optimized geometries (B3LYP/6-31G* level) .
  • Cross-validation : Overlay 2D NOESY correlations with XRD-derived spatial proximities .

Q. What computational approaches model the electronic structure and orbital interactions of this compound?

Methodological Answer: Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level predicts localized orbital interactions (e.g., hyperconjugation between methyl groups and the alkyne π-system). For analogous systems, HOMO-LUMO gaps (~4.5 eV) and Mulliken charges on hydroxyl oxygens (−0.75 e) explain hydrogen-bonding trends .

Q. How does photochemical reactivity vary in host-guest systems?

Methodological Answer: Chiral diacetylenediol hosts (e.g., 1,6-diphenylhexa-2,4-diyne-1,6-diol) template stereoselective photodimerization. Irradiate 1:2 host-guest complexes (365 nm, 12 h) to yield syn–head–head or anti–head–head dimers (94–100% yield). Monitor via 1H^1H NMR and circular dichroism (CD) .

Q. What supramolecular applications are enabled by its hydroxyl and alkyne functionalities?

Methodological Answer: The diol’s OH groups form hydrogen-bonded frameworks (e.g., 2D networks with ketones or amides). Alkyne moieties participate in click chemistry (CuAAC) for functionalized polymers. For methodology, see templated crystallization protocols in bisurea macrocycles .

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